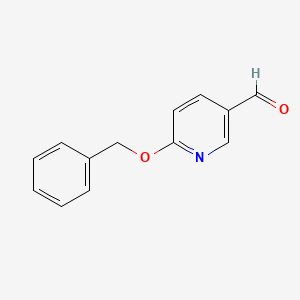

6-(Benzyloxy)nicotinaldehyde

Vue d'ensemble

Description

6-(Benzyloxy)nicotinaldehyde is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/molThis compound has gained significant interest in various fields of research and industry due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common synthetic route for 6-(Benzyloxy)nicotinaldehyde involves the reaction of benzyl bromide with 6-hydroxynicotinaldehyde in the presence of silver carbonate as a catalyst. The reaction is typically carried out in acetonitrile at room temperature overnight . The mixture is then filtered and concentrated to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial purposes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

6-(Benzyloxy)nicotinaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 6-(Benzyloxy)nicotinic acid.

Reduction: 6-(Benzyloxy)nicotinyl alcohol.

Substitution: Products vary based on the nucleophile used.

Applications De Recherche Scientifique

6-(Benzyloxy)nicotinaldehyde has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biological assays.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mécanisme D'action

The mechanism of action of 6-(Benzyloxy)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Hydroxynicotinaldehyde: Lacks the benzyloxy group, making it less lipophilic.

6-Methoxynicotinaldehyde: Contains a methoxy group instead of a benzyloxy group, resulting in different reactivity and properties.

6-(Phenylmethoxy)pyridine-3-carbaldehyde: Similar structure but with variations in the position of functional groups.

Uniqueness

6-(Benzyloxy)nicotinaldehyde is unique due to its combination of the benzyloxy and aldehyde functional groups, which confer distinct chemical reactivity and biological activity. Its enhanced lipophilicity compared to similar compounds makes it a valuable tool in various research applications.

Activité Biologique

6-(Benzyloxy)nicotinaldehyde, with the molecular formula CHNO and a molecular weight of 213.23 g/mol, is a compound that has garnered attention in various fields due to its unique structural features, particularly the presence of both benzyloxy and aldehyde functional groups. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 213.23 g/mol

- CAS Number : 635712-99-1

The combination of the benzyloxy group enhances the lipophilicity of this compound compared to similar compounds, which may influence its biological interactions and efficacy in various applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interactions : The compound has been used as a probe in enzyme-catalyzed reactions, where it can act as an inhibitor or substrate depending on the enzyme involved. This property is critical for studying metabolic pathways and enzyme kinetics.

- Cellular Signaling : It has been shown to modulate cellular signaling pathways, potentially influencing gene expression and metabolic processes. For instance, it may interact with transcription factors or other signaling molecules, altering their activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of antimicrobial agents .

- Antioxidant Activity : The aldehyde group may contribute to antioxidant properties, which can protect cells from oxidative damage.

- Potential Neuroprotective Effects : Some studies have indicated that derivatives of nicotinaldehyde compounds can exhibit neuroprotective effects, suggesting that this compound could have similar properties.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Antioxidant | Reduction in oxidative stress markers | |

| Neuroprotective | Potential protection against neuronal damage |

Research Highlights

- A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various nicotinaldehyde derivatives, including this compound. The results demonstrated significant antimicrobial activity against a range of pathogens.

- Another investigation focused on the compound's ability to modulate signaling pathways involved in inflammation. It was found to decrease pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .

- In a neurobiology context, research indicated that derivatives similar to this compound could enhance neuronal survival under stress conditions, highlighting its potential role in neurodegenerative disease treatment.

Propriétés

IUPAC Name |

6-phenylmethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-6-7-13(14-8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTGUOBUBJNAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610775 | |

| Record name | 6-(Benzyloxy)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635712-99-1 | |

| Record name | 6-(Benzyloxy)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.